Antimycin A

Catalog No.
S519038
CAS No.
1397-94-0
M.F
C28H40N2O9
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimycin A

CAS Number

1397-94-0

Product Name

Antimycin A

IUPAC Name

[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

Molecular Formula

C28H40N2O9

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1

InChI Key

UIFFUZWRFRDZJC-KSVNMYRZSA-N

SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

solubility

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.

Synonyms

Antimycin A, Antimycin A1

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Isomeric SMILES

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

The exact mass of the compound Antimycin A is 548.2734 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. insoluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of amidobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PISCICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Antimycin A is a potent inhibitor of cellular respiration, specifically targeting the Qi site of the mitochondrial electron transport chain's Complex III (cytochrome c reductase). This action blocks the Q-cycle, halting oxidative phosphorylation and subsequent ATP synthesis. Commercially available Antimycin A is typically a mixture of closely related congeners (A1, A2, A3, etc.) produced by *Streptomyces* bacteria. Its established mechanism and high potency make it a fundamental tool in mitochondrial research, but the inherent nature of it being a mixture necessitates careful consideration for experimental reproducibility.

Direct substitution of Antimycin A with other Complex III inhibitors or with compositionally undefined batches is inadvisable for precise research. Comparators like Myxothiazol and Stigmatellin bind to the Qo site of Complex III, a distinct pocket from Antimycin A's Qi binding site, leading to different downstream effects, particularly on reactive oxygen species (ROS) production. Furthermore, the specific ratio of congeners (e.g., A1, A2, A3) in an Antimycin A product dictates its overall biological activity, as individual components possess different potencies and off-target effects. Using a poorly characterized mixture or a different inhibitor class introduces significant variability, compromising experimental reproducibility and data interpretation.

Mechanistic Specificity: Differentiated Binding Site vs. Common In-Class Substitutes

Antimycin A specifically binds to the Qi (quinone-inner) site of Complex III, which is mechanistically distinct from the Qo (quinone-outer) site targeted by inhibitors like Myxothiazol and Stigmatellin. This binding difference is critical, as Antimycin A inhibition allows for ubisemiquinone formation, a key step in mitochondrial ROS production, whereas Qo inhibitors like Myxothiazol prevent its formation. This makes Antimycin A the specific tool for studying ROS generation from Complex III, a process not recapitulated by Qo inhibitors.

Evidence DimensionComplex III Binding Site & Effect on Ubisemiquinone (UQ•)
Target Compound DataBinds Qi site; permits UQ• formation
Comparator Or BaselineMyxothiazol / Stigmatellin: Bind Qo site; prevent UQ• formation
Quantified DifferenceQualitatively different mechanisms of action and impact on ROS production source
ConditionsIsolated mitochondrial Complex III

For studies investigating Complex III-mediated ROS production or specifically probing Qi site function, Qo inhibitors are not functionally equivalent substitutes.

Congener-Dependent Potency: Justifying the Need for Compositionally Defined Material

The inhibitory potency of Antimycin A is highly dependent on its specific congener makeup. For example, Antimycin A3 exhibits a potent IC50 of 38 nM for inhibiting mitochondrial respiration in isolated rat liver mitochondria. However, other research has shown that different congeners, such as Antimycin A1, have distinct activity profiles and even off-target effects on other cellular systems like Photosystem II, which are not observed with A3. A product with an undefined or variable ratio of A1, A2, A3, and A4 will produce lot-to-lot variability in effective dose and specificity, making a well-characterized mixture essential for reproducible results.

Evidence DimensionIC50 for Mitochondrial Respiration Inhibition
Target Compound DataAntimycin A3: IC50 = 38 nM
Comparator Or BaselineAntimycin A1/A2/A4: Have different potencies and off-target effects (e.g., A1 inhibits Photosystem II)
Quantified DifferencePotency and specificity vary significantly between individual, purified congeners.
ConditionsIsolated rat liver mitochondria; Isolated plant thylakoid membranes

Procuring Antimycin A with a consistent, specified congener composition is critical for ensuring dose-response reproducibility and avoiding unintended off-target effects.

Solubility Profile: Practical Handling Advantages for Consistent Stock Preparation

Antimycin A provides flexible and high-concentration solubility in common laboratory solvents, crucial for preparing stable, accurate stock solutions. It is readily soluble in ethanol at 50 mg/mL and DMSO at 35 mg/mL. This high solubility is advantageous for high-throughput screening or cellular assays requiring minimal solvent addition, ensuring that the solvent vehicle does not become a confounding experimental variable. While insoluble in water, its high solubility in organic solvents ensures ease of use and reliable dosing in typical experimental workflows.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataEthanol: 50 mg/mL; DMSO: 35 mg/mL
Comparator Or BaselineWater: Insoluble
Quantified DifferenceHigh solubility in standard organic solvents used for stock preparation.
ConditionsStandard laboratory conditions

A well-defined, high solubility profile simplifies stock solution preparation and minimizes solvent artifacts, supporting reliable and reproducible experimental setups.

Inducing and Studying Complex III-Mediated ROS Production

For researchers aiming to specifically induce and measure reactive oxygen species originating from the Qi site of Complex III. Unlike Qo site inhibitors such as myxothiazol, Antimycin A's mechanism directly facilitates the formation of the superoxide-generating ubisemiquinone radical, making it the appropriate tool for this specific pathway.

Reproducible Inhibition of Oxidative Phosphorylation in Cell-Based Assays

In metabolic studies, cancer research, or screening campaigns requiring consistent inhibition of cellular respiration. A product with a defined congener composition ensures a stable IC50 value across experiments and batches, which is critical for generating reliable dose-response curves and comparable datasets.

Functional Probing of the Complex III Qi Site

Used in structural biology and biochemistry to study the structure-function relationships of the Qi binding pocket. Its use as a reference Qi-site ligand allows for competitive binding assays and helps to characterize novel inhibitors or mutations affecting this specific domain.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998)
White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1]

Color/Form

Crystals

XLogP3

5.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

548.27338086 g/mol

Monoisotopic Mass

548.27338086 g/mol

Heavy Atom Count

39

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

300.2 °F (EPA, 1998)
139-140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75G3NMU1TS

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1397-94-0
116095-18-2
642-15-9

Associated Chemicals

Antimycin A1; 642-15-9
Antimycin A2; 27220-57-1
Antimycin A3; 522-70-3
Antimycin A4; 27200-59-3

Wikipedia

Antimycin_A

Use Classification

PISCICIDES

General Manufacturing Information

RED scheduled for 3/2007

Interactions

Antimycin A at levels that abolish oxygen consumption had a slight, although statistically significant, inhibitory effect on the toxicity elicited by t-butylhydroperoxide in U937 cells. The protective effect was observed after 6 hr of post-treatment incubation, but was no longer apparent after 24 hr. Unexpectedly, these events were associated with a marked accumulation of DNA single-strand breaks produced by low levels of t-butylhydroperoxide. Both an oxygen- and a carbon-centred radical were found to arise during treatment with t-butylhydroperoxide, and their formation was significantly lowered by antimycin A. Thus inhibition of electron transport at the level of complex III appears (a) to decrease the formation of toxic species which mediate, at least partially, the lethal effects elicited by t-butylhydroperoxide, and (b) to enhance the formation of DNA-damaging species generated at low concentrations of t-butylhydroperoxide. Rotenone and cyanide, which respectively inhibit complexes I and IV, did not affect DNA damage elicited by t-butylhydroperoxide. These results suggest that DNA single-strand breaks do not mediate the toxicity of t-butylhydroperoxide, and that specific mitochondrial functions might modulate the formation of the toxic and of DNA-damaging species generated by organic hydroperoxides.

Dates

Last modified: 08-15-2023
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